
3-(Ethanesulfonyl)-2-(nitromethylidene)-1,3-thiazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethanesulfonyl)-2-(nitromethylidene)-1,3-thiazinane is a complex organic compound characterized by the presence of a thiazinane ring substituted with ethanesulfonyl and nitromethylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethanesulfonyl)-2-(nitromethylidene)-1,3-thiazinane typically involves multi-step organic reactions One common method includes the reaction of a thiazinane derivative with ethanesulfonyl chloride under basic conditions to introduce the ethanesulfonyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Ethanesulfonyl)-2-(nitromethylidene)-1,3-thiazinane can undergo various chemical reactions, including:
Oxidation: The nitromethylidene group can be oxidized to form nitro derivatives.
Reduction: The nitromethylidene group can be reduced to form amine derivatives.
Substitution: The ethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazinane derivatives depending on the reagent used.
Scientific Research Applications
3-(Ethanesulfonyl)-2-(nitromethylidene)-1,3-thiazinane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Ethanesulfonyl)-2-(nitromethylidene)-1,3-thiazinane involves its interaction with specific molecular targets. The nitromethylidene group can participate in redox reactions, while the ethanesulfonyl group can interact with nucleophiles. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methanesulfonyl)-2-(nitromethylidene)-1,3-thiazinane
- 3-(Ethanesulfonyl)-2-(aminomethylidene)-1,3-thiazinane
- 3-(Ethanesulfonyl)-2-(nitromethylidene)-1,3-oxazinane
Uniqueness
3-(Ethanesulfonyl)-2-(nitromethylidene)-1,3-thiazinane is unique due to the specific combination of the ethanesulfonyl and nitromethylidene groups on the thiazinane ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
88427-99-0 |
|---|---|
Molecular Formula |
C7H12N2O4S2 |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
3-ethylsulfonyl-2-(nitromethylidene)-1,3-thiazinane |
InChI |
InChI=1S/C7H12N2O4S2/c1-2-15(12,13)8-4-3-5-14-7(8)6-9(10)11/h6H,2-5H2,1H3 |
InChI Key |
YDTOTVGVVZZWRF-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCCSC1=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-Methoxy-1-phenylpropan-2-yl)sulfanyl]benzene](/img/structure/B14383529.png)

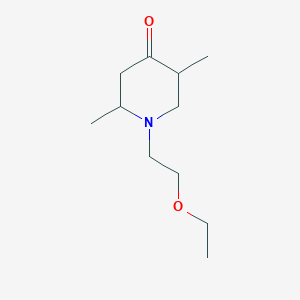
![Ethyl [(1E)-3-phenyltriaz-1-en-1-yl]acetate](/img/structure/B14383552.png)
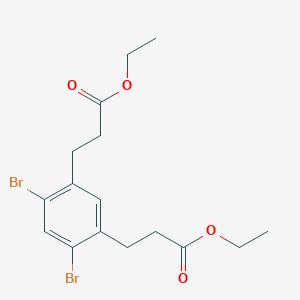

![Methyl [2-(hydroxyimino)propyl]phosphonate](/img/structure/B14383564.png)
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-7-methoxycyclohepta-2,4,6-trien-1-one](/img/structure/B14383575.png)
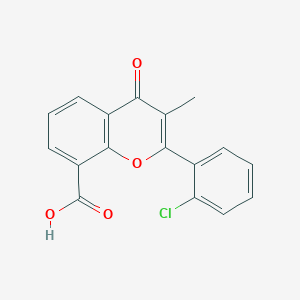
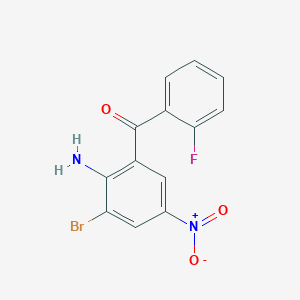
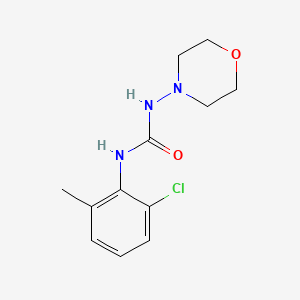
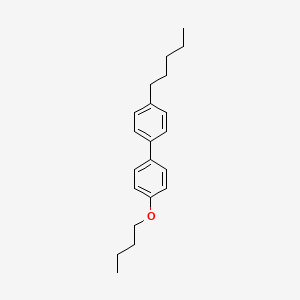

phosphanium bromide](/img/structure/B14383599.png)
